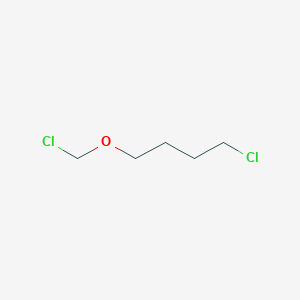
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Compound A, is a novel compound with a wide range of potential applications in the scientific and medical fields. It is a synthetic compound that has been synthesized using a variety of methods, including the Wittig-Horner reaction, the Stille reaction, and the Suzuki-Miyaura reaction. Compound A has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学研究应用
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including benzodiazepines, benzothiazoles, and pyridines. It has also been used in the synthesis of antibiotics, antifungals, and antineoplastic agents. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has also been used in the synthesis of compounds for use in drug delivery systems, as well as in the synthesis of compounds for use in imaging agents.
作用机制
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have an inhibitory effect on the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
实验室实验的优点和局限性
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has a number of advantages and limitations for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. It is also relatively inexpensive, which makes it an attractive option for many laboratory experiments. However, it is also relatively insoluble in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has a relatively low solubility in organic solvents, which can also limit its use in certain experiments.
未来方向
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has a wide range of potential applications in the scientific and medical fields. One potential future direction for 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A is its use in the development of new drugs and drug delivery systems. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A could also be used in the development of new imaging agents, as well as in the development of compounds for use in gene therapy. Additionally, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A could be used in the development of compounds for use in drug-targeted therapies, such as cancer therapies. Finally, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A could be used in the development of compounds for use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
合成方法
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been synthesized using a variety of methods, including the Wittig-Horner reaction, the Stille reaction, and the Suzuki-Miyaura reaction. The Wittig-Horner reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The Stille reaction involves the coupling of a vinyl halide with an organostannane in the presence of a base. The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboronic acid in the presence of a palladium catalyst.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 3-chloro-4-cyclopropylphenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in the presence of a palladium catalyst and a base.", "Starting Materials": [ "3-chloro-4-cyclopropylphenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-cyclopropylphenylboronic acid and 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate and a base such as potassium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'." ] } | |
CAS 编号 |
2118230-75-2 |
产品名称 |
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
分子式 |
C15H20BClO2 |
分子量 |
278.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




